molecular formula C8H15N2O5P B1677130 Midafotel CAS No. 117414-74-1

Midafotel

Cat. No. B1677130
M. Wt: 250.19 g/mol
InChI Key: VZXMZMJSGLFKQI-ABVWVHJUSA-N
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Description

Midafotel (also known as CPPene or SDZ EAA 494) is a potent, competitive antagonist at the NMDA receptor . It was originally designed as a potential therapy for excitotoxicity, epilepsy, or neuropathic pain . It has shown promise in in vitro trials, proving to be a potent competitive antagonist at the NMDA without affecting other receptors .


Molecular Structure Analysis

The molecular formula of Midafotel is C8H15N2O5P . Its exact mass is 250.071854 Da and its average mass is 250.191 Da .

Scientific Research Applications

Neurogenic Orthostatic Hypotension

Midodrine, an α-adrenergic agonist, has shown efficacy in treating neurogenic orthostatic hypotension (NOH). A study demonstrated that Midodrine significantly increases standing systolic blood pressure and ameliorates symptoms in NOH patients, suggesting an effective dosage of 10 mg two to three times daily for symptom improvement (Wright et al., 1998).

Orthostatic Hypotension in Tetraplegia

Midodrine hydrochloride's application extends to treating orthostatic hypotension in early tetraplegia, indicating its potential as an important treatment option within the physician's armamentarium for spinal cord injury-related hypotension (Barber et al., 2000).

Combination Therapy for Orthostatic Hypotension

Research comparing midodrine with octreotide in treating orthostatic hypotension revealed that the combination of these drugs is more potent than either alone, offering a novel approach to managing this condition (Hoeldtke et al., 1998).

Autonomic Failure

In patients with autonomic failure leading to orthostatic hypotension, midodrine's effectiveness is contingent upon the preservation of autonomic reflexes, underscoring the importance of patient selection in treatment efficacy (Kaufmann et al., 1988).

ICU Vasopressor Weaning

Midodrine has been utilized as an adjunctive treatment for haemodynamic support to facilitate the weaning of intravenous vasopressor infusions, highlighting its potential beyond traditional applications (Poveromo et al., 2016).

Pharmacodynamics

The pharmacodynamics of midodrine have been explored, indicating its role as an orally active adrenergic agonist useful in treating hypotension, with studies focusing on its metabolism and impact on blood pressure and heart rate (Zachariah et al., 1986).

Future Directions

Midafotel was initially developed by Novartis Pharma AG, but its global highest R&D status is now discontinued . This suggests that while Midafotel showed promise in early trials, it may not have met the necessary criteria for further development or commercialization .

properties

IUPAC Name

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXMZMJSGLFKQI-ABVWVHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045740
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Midafotel

CAS RN

117414-74-1
Record name Midafotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117414-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midafotel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIDAFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
BA Chalyk, OO Grygorenko, SV Ryabukhin… - … OF PAPERS OF THE …, 2019 - enamine.net
… Several compounds of this class (eg AP-4, AP-5, AP-7, Selfotel, and Midafotel) were evaluated as NDMA receptor antagonists and have reached clinical trials. On the other hand, …
Number of citations: 0 enamine.net
BA Chalyk, AS Sosedko, DM Volochnyuk… - Organic & …, 2018 - pubs.rsc.org
The results of the study on reactions of halogenoximes bearing (protected) functional groups or fluorinated substituents with various phosphorus-containing dipolarophiles are described…
Number of citations: 32 pubs.rsc.org
LB Han, Y Ono, Q Xu, S Shimada - Bulletin of the Chemical Society of …, 2010 - journal.csj.jp
… A representative example of such compounds is Midafotel ((R)-4-[(2E)-3-phosphono-2-propenyl]-2-piperazinecarboxylic acid) which is a potent and competitive N-methyl-Daspartate (…
Number of citations: 30 www.journal.csj.jp
LM Haugaard-Kedström, EFA Fernandes… - … Therapy for Stroke and …, 2017 - Springer
During ischemia and stroke, a large excess of glutamate is released from the presynaptic terminal into the synaptic cleft. The NMDA receptor is activated by glutamate in the presence of …
Number of citations: 4 link.springer.com
K Marder - Current Neurology and Neuroscience Reports, 2004 - Springer
… widespread loss of glutamatergic neurons have included trials of glycine modulators (D cycloserine and milacemide) and competitive NMDA receptor antagonists such as midafotel and …
Number of citations: 15 link.springer.com
MB Dybek - 2023 - search.proquest.com
Memantine, an N-methyl-D-aspartate receptor (NMDAR) antagonist is FDA approved for the treatment of moderate to severe Alzheimer disease. The efficacy is believed to stem from its …
Number of citations: 0 search.proquest.com
AO Egunlusi, SF Malan, J Joubert - ChemMedChem, 2015 - Wiley Online Library
… Competitive NMDA receptor antagonists such as midafotel and selfotel have been developed but abandoned because of their dose-related psychotomimetic side effects.15, 16 The use …
SK Sonkusare, CL Kaul, P Ramarao - Pharmacological research, 2005 - Elsevier
… Competitive NMDA-receptor antagonists bind to the same receptor site as glutamate and include midafotel and selfotel, whose development has been discontinued because of their …
Number of citations: 490 www.sciencedirect.com
AA Farooqui, WY Ong, LA Horrocks… - … Aspects of Excitotoxicity, 2008 - Springer
… Competitive NMDA antagonists, midafotel and selfotel, interact at the same site at which glutamate binds to the NMDA receptor complex. They weakly cross the blood-brain barrier, but …
Number of citations: 0 link.springer.com
ML van Campagne, HB Verheul, K Nicolaij… - Journal of Cerebral …, 1994 - research.tue.nl
We explored the therapeutic potentials of two N-methyl-D-aspartate (NMDA) receptor antagonists in vivo using different techniques. NMDA injected into the striatum of neonatal rats (20 …
Number of citations: 0 research.tue.nl

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